An In-Depth Technical Guide to 13H-Dibenzo[a,i]carbazole: Structure, Properties, and Applications
An In-Depth Technical Guide to 13H-Dibenzo[a,i]carbazole: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Identification
13H-Dibenzo[a,i]carbazole is characterized by a central carbazole core with two additional benzene rings fused at the [a] and [i] positions. This extensive conjugation gives rise to its distinct photophysical properties.
Below is a 2D representation of the chemical structure of 13H-Dibenzo[a,i]carbazole:
Caption: 2D Chemical Structure of 13H-Dibenzo[a,i]carbazole.
Key Identifiers:
-
Molecular Formula: C₂₀H₁₃N[4]
-
IUPAC Name: 13H-Dibenzo[a,i]carbazole[5]
-
InChI: 1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12,21H[4]
-
SMILES: c1ccc2c(c1)ccc1c3ccc4ccccc4c3[nH]c21[6]
Physicochemical Properties
The physicochemical properties of 13H-Dibenzo[a,i]carbazole are crucial for understanding its behavior in various applications, from solubility in organic solvents for device fabrication to its potential interactions in biological systems.
| Property | Value | Unit | Source |
| Melting Point | 221.3 | °C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 5.146 | [7] | |
| Water Solubility (logS) | -7.42 | mol/L | [7] |
| Ionization Energy | 7.10 ± 0.10 | eV | [7] |
Synthesis and Characterization
Representative Synthesis Workflow
The following is a conceptual workflow for the synthesis of a dibenzocarbazole derivative, based on common synthetic strategies for this class of compounds.
Caption: Conceptual Synthesis and Characterization Workflow.
Experimental Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)
The purity and identity of synthesized 13H-Dibenzo[a,i]carbazole can be confirmed using HPLC.
Objective: To determine the purity of a synthesized batch of 13H-Dibenzo[a,i]carbazole.
Materials:
-
13H-Dibenzo[a,i]carbazole sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 13H-Dibenzo[a,i]carbazole sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL with acetonitrile.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram for a sufficient runtime to allow for the elution of the main peak and any impurities.
-
The purity of the sample can be calculated based on the area percentage of the main peak relative to the total peak area.
-
Self-Validation: The method's reliability can be ensured by running a blank (acetonitrile) to check for solvent-related peaks and by injecting a standard of known purity, if available, to determine the retention time and response factor.
Applications
The unique structure of 13H-Dibenzo[a,i]carbazole makes it a promising candidate for various applications, primarily in materials science and potentially in drug discovery.
Organic Electronics
Carbazole derivatives are widely utilized in organic electronics due to their excellent hole-transporting properties, high thermal stability, and tunable electronic structure.[8][9] These characteristics make them ideal for use in:
-
Organic Light-Emitting Diodes (OLEDs): The extended π-conjugation of dibenzocarbazoles allows for the tuning of their emission color, making them suitable as emitters or host materials in OLEDs.[2][10] Their high thermal and electrochemical stability contributes to the longevity and efficiency of the devices.[2]
-
Organic Photovoltaics (OPVs): The electron-rich nature of the carbazole core facilitates efficient hole transport, a critical process in the conversion of light to electricity in solar cells.[8]
-
Organic Field-Effect Transistors (OFETs): The ordered packing of planar carbazole molecules in the solid state can lead to high charge carrier mobility, which is essential for the performance of transistors.[11]
Caption: Logical Relationship of Properties and Applications.
Drug Development
The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][12] While specific studies on 13H-Dibenzo[a,i]carbazole are limited, the broader class of carbazoles has shown potential as:
-
Anticancer Agents: Some benzo[a]carbazole derivatives have demonstrated inhibitory activity against cancer cell lines, potentially through interactions with estrogen receptors.[13] Other carbazole derivatives have shown promise as MEK inhibitors and inducers of apoptosis.[14]
-
Neuroprotective Agents: The carbazole core is present in several compounds with neuroprotective properties.
-
Antimicrobial and Antiviral Agents: Various carbazole derivatives have been reported to possess antibacterial, antifungal, and antiviral activities.[1]
Toxicology and Safety
The toxicological profile of 13H-Dibenzo[a,i]carbazole has not been extensively studied. However, data on other dibenzocarbazole isomers and carbazole itself provide some insights into the potential hazards associated with this class of compounds.
7H-Dibenzo[c,g]carbazole, another isomer, is a known carcinogen in animal studies.[15] The genotoxicity of some dibenzocarbazole derivatives has been linked to the expression of CYP1A1/1A2 enzymes.[16] While carbazole itself has shown inconsistent results in toxicity studies, it is known to intercalate with DNA.[17]
Given the structural similarity to other potentially carcinogenic polycyclic aromatic hydrocarbons, 13H-Dibenzo[a,i]carbazole should be handled with caution in a laboratory setting. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn, and all work should be conducted in a well-ventilated fume hood.
Conclusion
13H-Dibenzo[a,i]carbazole is a fascinating molecule with significant potential in both materials science and drug discovery. Its rigid, planar structure and electron-rich nature are key to its promising applications in organic electronics. While its biological activities have not been as thoroughly investigated as other carbazole derivatives, the established pharmacological potential of the carbazole scaffold suggests that 13H-Dibenzo[a,i]carbazole and its derivatives may hold promise as novel therapeutic agents. Further research is warranted to fully elucidate the synthesis, properties, and applications of this intriguing compound.
References
- Provisional Peer Reviewed Toxicity Values for Carbazole. (2008). U.S. Environmental Protection Agency.
- Yang, J., Zhang, Q., Zhang, W., & Yu, W. (2014). Synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles via photoinduced carbene-mediated C-H insertion. Royal Society of Chemistry.
- A review on the biological potentials of carbazole and its derived products. (n.d.). Journal of the Indian Chemical Society.
- Nandy, B. C., Gupta, A. K., Mittal, A., & Vyas, V. (2014). CARBAZOLE: IT'S BIOLOGICAL ACTIVITY. Journal of Biomedical and Pharmaceutical Research, 3(1).
-
13h-dibenzo[a,i]carbazole (C20H13N). (n.d.). PubChemLite. Retrieved from [Link]
-
13H-Dibenzo[a,i]carbazole. (n.d.). NIST WebBook. Retrieved from [Link]
- von Angerer, E., & Strohmeier, J. (1991). Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity. Journal of Medicinal Chemistry, 34(11), 3338–3344.
-
13H-Dibenzo[a,i]carbazole - Substance Details. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
- Ferreira, J. L. M., da Silva, A. P. N., & de Oliveira, H. C. B. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 26(24), 7583.
- Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1 H-dibenzo[ a, c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1544–1561.
- The Synthesis and Application of Diphenyl Carbazole Boronic Acid in Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
- Al-Sultani, K. T. A. (2010). SYNTHESIS AND EVALUATION OF THE BIOLOGICAL ACTIVITY FOR SOME OF CARBAZOLE DERIVATIVES. Journal of Al-Nahrain University, 13(4), 31–38.
- Gabelova, A., Valovicova, Z., Horvathova, E., Slamenova, D., & Kozics, K. (2011). Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression. Environmental and Molecular Mutagenesis, 52(8), 636–645.
-
Chemical Properties of 13H-Dibenzo[a,i]carbazole (CAS 239-64-5). (n.d.). Cheméo. Retrieved from [Link]
-
13H-Dibenzo[a,i]carbazole. (n.d.). NIST WebBook. Retrieved from [Link]
- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2021).
- The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (2015).
- Warshawsky, D., & Barkley, W. (1987). Comparative carcinogenic potencies of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin. Cancer Letters, 37(3), 337–344.
- Synthesis and characterization of J and H aggregate-forming carbazole-based diketopyrrolopyrrole m
-
13H-Dibenzo[a,i]carbazole. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. echemcom.com [echemcom.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. 13H-Dibenzo[a,i]carbazole [myskinrecipes.com]
- 4. 13H-Dibenzo[a,i]carbazole [webbook.nist.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. PubChemLite - 13h-dibenzo[a,i]carbazole (C20H13N) [pubchemlite.lcsb.uni.lu]
- 7. 13H-Dibenzo[a,i]carbazole (CAS 239-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. jbpr.in [jbpr.in]
- 13. Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1 H-dibenzo[ a, c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative carcinogenic potencies of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
